molecular formula C21H23FN2O B8484585 1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-

1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-

Cat. No. B8484585
M. Wt: 338.4 g/mol
InChI Key: IDZXWSUWFVHWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031221

Procedure details

By following the manipulative procedure described in Example 2(d), 2.6 g of lithium aluminum hydride in 80 ml. of tetrahydrofuran and 6.0 g of 1-(indol-3-ylglyoxyloyl)-4-(p-fluorophenoxy)piperidine in 60 ml. of tetrahydrofuran are allowed to react to produce a white solid. The solid is recrystallized from isopropanol, and then from an ethanol and water mixture to give colorless cubes of 3-{2-[4-(p-fluorophenoxy)piperidyl]ethyl}indole, m.p. 109°-111° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
1-(indol-3-ylglyoxyloyl)-4-(p-fluorophenoxy)piperidine
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([C:16](=O)[C:17]([N:19]2[CH2:24][CH2:23][CH:22]([O:25][C:26]3[CH:31]=[CH:30][C:29]([F:32])=[CH:28][CH:27]=3)[CH2:21][CH2:20]2)=O)=[CH:8]1>O1CCCC1>[F:32][C:29]1[CH:28]=[CH:27][C:26]([O:25][CH:22]2[CH2:21][CH2:20][N:19]([CH2:17][CH2:16][C:9]3[C:10]4[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=4)[NH:7][CH:8]=3)[CH2:24][CH2:23]2)=[CH:31][CH:30]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
1-(indol-3-ylglyoxyloyl)-4-(p-fluorophenoxy)piperidine
Quantity
6 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(C(=O)N1CCC(CC1)OC1=CC=C(C=C1)F)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
to produce a white solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OC2CCN(CC2)CCC2=CNC3=CC=CC=C23)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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